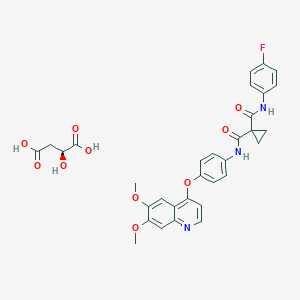

Tofacitinib citrate

Overview

Description

Synthesis Analysis

The synthesis of tofacitinib citrate involves several critical steps starting from 3-amino-4-methylpyridine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Innovations in the synthesis process have improved yield and purity, making it more suitable for scale-up production. For instance, using sodium hydride in the methoxycarbonylation reaction and replacing benzaldehyde with benzyl bromide for amino group protection have enhanced the efficiency of the synthesis. Red-Al is employed as a cost-effective method for the reduction of amides, and the introduction of the tosyl group facilitates nucleophilic substitution, leading to an improved yield of 13.3% and a purity of 99.9% (Zhi et al., 2016).

Scientific Research Applications

Dermatological Applications

Tofacitinib citrate, originally approved for rheumatoid arthritis, ulcerative colitis, and active psoriatic arthritis, is increasingly used off-label for various dermatological conditions. Studies have shown its strong efficacy in atopic dermatitis, alopecia areata, and plaque psoriasis, with additional data from case reports and series for other skin conditions (Tegtmeyer et al., 2019).

Transdermal Delivery Systems

Research has explored enhancing skin delivery of this compound through non-invasive methods like proposomes, improving skin permeability and offering a targeted topical drug delivery approach, especially for skin disorders (Kathuria et al., 2020).

Novel Oral Formulations

There is an interest in developing mouth dissolving oral films of this compound, targeting fast drug dissolution in the oral cavity to enhance patient convenience and effective treatment for rheumatoid arthritis (Raykar & Velraj, 2023).

Asthma Treatment

Preformulation studies on this compound have explored its potential as a treatment for eosinophilic asthma. The results suggest that tofacitinib can be effectively nebulized and may significantly reduce eosinophil and total protein concentrations in allergic challenges (Younis et al., 2019).

Skin Cancer Treatment

This compound has been investigated for its use in treating skin cancer, particularly squamous cell carcinoma, via transdermal drug delivery systems. Studies have indicated promising results in terms of drug release and stability, suggesting a potential new therapeutic route (Gayathri & Sangeetha, 2022).

Bioequivalence Studies

Bioequivalence studies have been conducted to understand the pharmacokinetics of this compound, ensuring the therapeutic consistency of different formulations (Yu et al., 2021).

Floating Tablet Formulations

Research has been conducted on floating tablets of this compound, aiming for sustained drug release. This form of drug delivery could be advantageous for certain patient groups and conditions (Rathi & Chaudhari, 2021).

Comparative Studies with Other Formulations

Studies comparing the pharmacokinetics of different formulations of tofacitinib, like aspartate and citrate, have been conducted to determine their bioequivalence and optimize patient treatment strategies (Shin et al., 2020).

Rheumatoid Arthritis Targeted Delivery

Research on liposomal systems for targeted delivery to inflamed joints in rheumatoid arthritis has shown that this compound loaded liposomes can significantly improve therapeutic efficacy and reduce systemic side effects (Shen et al., 2020).

Mechanism of Action

- Tofacitinib is a Janus kinase (JAK) inhibitor . JAKs are intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function .

- Consequently, the cytokine receptors cannot activate STATs (signal transducers and activators of transcription), which are downstream transcription factors involved in immune responses .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Tofacitinib citrate may cause serious side effects including serious infections . It is a medicine that affects your immune system and can lower the ability of your immune system to fight infections . Some people can have serious infections while taking tofacitinib, including tuberculosis (TB), and infections caused by bacteria, fungi, or viruses that can spread throughout the body .

Future Directions

Biochemical Analysis

Biochemical Properties

Tofacitinib citrate interacts with several biomolecules, primarily the Janus kinases (JAKs). It has a strong inhibitory effect on JAK3 and some inhibitory activity on JAK1 . By inhibiting these enzymes, this compound blocks downstream STAT signaling, resulting in potent inhibition of inflammatory cytokines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces the circulating CD16/56+ natural killer cells, which is reversed in 2−6 weeks after stopping the medication .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the phosphorylation and activation of JAKs, preventing the receptors from contacting with STATS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that oral dosage forms of this compound are associated with many systemic adverse effects, which can be overcome by loading this compound into different nanosystems . These this compound-loaded nanosystems can be developed for injections to target the desired tissues, such as rheumatoid arthritis lesions and inflamed joints .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The recommended dose of this compound in RA or psoriasis treatment is 5 mg twice daily or an extended-release dose of 11 mg once a day .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by CYP3A4 with minor contribution from CYP2C19 . The predominant metabolic pathways of this compound include oxidation of the pyrrolopyrimidine and piperidine rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation .

Transport and Distribution

This compound is transported and distributed within cells and tissues . An approximate linear relationship between body weight and volume of distribution was observed, resulting in higher peak (Cmax) and lower trough (Cmin) concentrations in lighter patients .

Subcellular Localization

As an inhibitor of intracellular enzymes, it is likely that this compound primarily functions within the cell .

properties

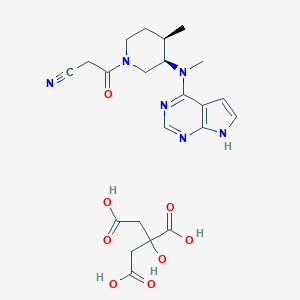

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIKUFDOYJFGBQ-YLAFAASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202404 | |

| Record name | Tofacitinib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

540737-29-9 | |

| Record name | Tofacitinib citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540737-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofacitinib citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540737299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofacitinib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tofacitinib citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFACITINIB CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1FF4DIV0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

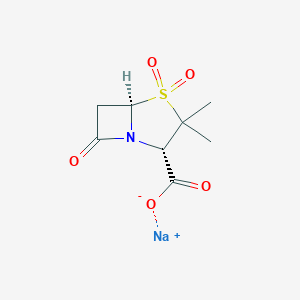

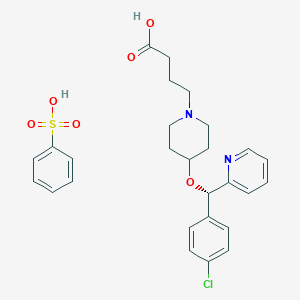

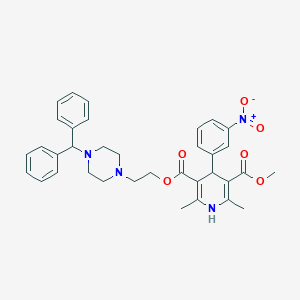

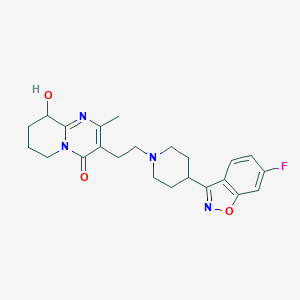

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Tofacitinib citrate?

A1: this compound is a Janus kinase (JAK) inhibitor. [] It works by selectively inhibiting JAK1 and JAK3, which are enzymes involved in the signaling pathways of various cytokines implicated in inflammatory and autoimmune diseases. [, ] By blocking these enzymes, this compound disrupts the signaling cascade that leads to inflammation and immune cell activation. []

Q2: What downstream effects are observed upon JAK1/3 inhibition by this compound?

A2: Inhibiting JAK1/3 with this compound leads to reduced phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins. [] This, in turn, downregulates the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), interleukin (IL)-6, IL-17, and tumor necrosis factor-alpha (TNF-α). [, , ] The overall effect is a dampening of the inflammatory and immune responses.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C16H20N6O • C6H8O7 and a molecular weight of 502.5 g/mol. [, ]

Q4: What spectroscopic techniques are typically employed to characterize this compound?

A4: Several spectroscopic methods are used for characterization, including UV-Vis spectrophotometry [, , ], High-Performance Liquid Chromatography (HPLC) [, ], and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). [] These techniques help in identifying the drug, quantifying its concentration, and detecting impurities.

Q5: How does pH affect the stability of this compound?

A5: this compound exhibits pH-dependent stability. Research suggests an optimal pH range between 2.0 and 5.0 for maximized stability. [] Degradation is observed at higher pH levels.

Q6: What are some formulation strategies employed to improve the bioavailability of this compound?

A6: Various formulations have been explored to enhance bioavailability, including mouth-dissolving tablets, [, , ] floating tablets, [] topical gels, [, ] and liposomal systems. [] These formulations aim to improve solubility, dissolution rate, and target specific delivery routes.

Q7: How is this compound quantified in various matrices?

A7: High-Performance Thin Layer Chromatography (HPTLC) [], High-Performance Liquid Chromatography (HPLC) [, ], and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [] are commonly used for quantification. These methods allow accurate and sensitive measurement of this compound in pharmaceutical formulations and biological samples.

Q8: What are the primary routes of administration for this compound?

A8: this compound is primarily administered orally, available as tablets, extended-release tablets, and oral solution. [] Research also explores alternative delivery routes like topical and transdermal administration. [, ]

Q9: What are the primary applications of this compound in clinical settings?

A9: this compound is approved for treating rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. [] It is also being investigated for its potential in treating other autoimmune diseases, such as alopecia areata, vitiligo, and atopic dermatitis. [, , , ]

Q10: Have any resistance mechanisms been identified for this compound?

A10: While research on resistance mechanisms is ongoing, some studies suggest a potential link between JAK/STAT pathway activation and reduced sensitivity to this compound in certain conditions like T-cell large granular lymphocyte leukemia (T-LGLL). []

Q11: What drug delivery strategies are being explored to enhance this compound's efficacy?

A11: Nanoparticle-based delivery systems, [] liposomes, [] and micro-focused phototherapy [] are being investigated to improve targeted delivery to specific tissues like hair follicles or inflamed joints. These strategies aim to enhance drug efficacy while minimizing systemic side effects.

Q12: What safety concerns are associated with this compound?

A13: this compound, being an immunosuppressant, carries a risk of infections, including serious ones. [] Careful patient selection and monitoring for potential adverse events are crucial during therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.